molecular formula C17H16Cl2N2O B5231390 2-(3,4-dichlorophenyl)-3-propyl-1,2-dihydroquinazolin-4-one

2-(3,4-dichlorophenyl)-3-propyl-1,2-dihydroquinazolin-4-one

Cat. No.: B5231390
M. Wt: 335.2 g/mol
InChI Key: VTDGWCGVSSRAKI-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)-3-propyl-1,2-dihydroquinazolin-4-one is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with a 3,4-dichlorophenyl group and a propyl chain. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dichlorophenyl)-3-propyl-1,2-dihydroquinazolin-4-one typically involves the condensation of 3,4-dichloroaniline with a suitable aldehyde or ketone, followed by cyclization to form the quinazolinone core. One common method involves the reaction of 3,4-dichloroaniline with propyl isocyanate under reflux conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)-3-propyl-1,2-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can exhibit diverse biological activities.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex quinazolinone derivatives.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: Research has indicated its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-dichlorophenyl)-3-propyl-1,2-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dichlorophenyl)-1,2-dihydroquinazolin-4-one: Lacks the propyl group, which may affect its biological activity.

    2-(3,4-Dichlorophenyl)-3-methyl-1,2-dihydroquinazolin-4-one: Contains a methyl group instead of a propyl group, leading to differences in its chemical and biological properties.

    2-(3,4-Dichlorophenyl)-3-ethyl-1,2-dihydroquinazolin-4-one: Contains an ethyl group, which may influence its reactivity and interactions with molecular targets.

Uniqueness

The presence of the propyl group in 2-(3,4-dichlorophenyl)-3-propyl-1,2-dihydroquinazolin-4-one distinguishes it from other similar compounds. This structural feature can influence its lipophilicity, binding affinity to molecular targets, and overall biological activity, making it a unique candidate for further research and development.

Properties

IUPAC Name

2-(3,4-dichlorophenyl)-3-propyl-1,2-dihydroquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O/c1-2-9-21-16(11-7-8-13(18)14(19)10-11)20-15-6-4-3-5-12(15)17(21)22/h3-8,10,16,20H,2,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTDGWCGVSSRAKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(NC2=CC=CC=C2C1=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801324207
Record name 2-(3,4-dichlorophenyl)-3-propyl-1,2-dihydroquinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801324207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

11.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49647965
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

404915-46-4
Record name 2-(3,4-dichlorophenyl)-3-propyl-1,2-dihydroquinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801324207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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